molecular formula C16H14BrN3O4 B10963804 N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylfuran-3-carbohydrazide

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylfuran-3-carbohydrazide

Cat. No.: B10963804
M. Wt: 392.20 g/mol
InChI Key: ZYWMXINXYPIYMO-UHFFFAOYSA-N
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Description

N’-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-2-METHYL-3-FUROHYDRAZIDE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group, a dioxotetrahydropyrrol ring, and a furohydrazide moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-2-METHYL-3-FUROHYDRAZIDE typically involves a multi-step process. One common method starts with the formation of a chalcone derivative through Claisen–Schmidt condensation, followed by a Michael addition reaction with 1,3-dimethylbarbituric acid . The reaction conditions often include the use of ammonium chloride and triethylamine as a Lewis base catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to ensure higher yields and purity, possibly incorporating continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-2-METHYL-3-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism by which N’-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-2-METHYL-3-FUROHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-2-METHYL-3-FUROHYDRAZIDE is unique due to its combination of a bromophenyl group, a dioxotetrahydropyrrol ring, and a furohydrazide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C16H14BrN3O4

Molecular Weight

392.20 g/mol

IUPAC Name

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylfuran-3-carbohydrazide

InChI

InChI=1S/C16H14BrN3O4/c1-9-12(6-7-24-9)15(22)19-18-13-8-14(21)20(16(13)23)11-4-2-10(17)3-5-11/h2-7,13,18H,8H2,1H3,(H,19,22)

InChI Key

ZYWMXINXYPIYMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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